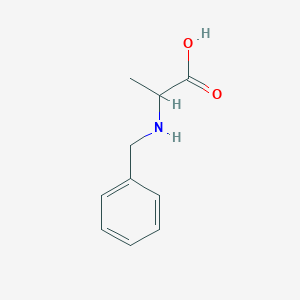

2-(Benzylamino)propanoic acid

概要

説明

2-(Benzylamino)propanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanoic acid where a benzylamino group is attached to the second carbon atom

作用機序

Target of Action

It’s structurally similar to propanoic acid , which is known to act as an antimicrobial agent for food preservation and flavoring .

Mode of Action

It’s structurally related to propanoic acid, which is known to act as an antimicrobial agent . It’s also related to ibuprofen, a non-selective inhibitor of cyclooxygenase, an enzyme involved in prostaglandin synthesis .

Biochemical Pathways

Propanoic acid, a structurally similar compound, undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Pharmacokinetics

It’s structurally related to propanoic acid, which is known to have a moderately short initial half-life of 2–5 hours .

Result of Action

It’s structurally related to propanoic acid, which is known to act as an antimicrobial agent .

生化学分析

Cellular Effects

It’s believed that this compound can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-(Benzylamino)propanoic acid involves complex interactions at the molecular level. It’s thought that this compound can bind to certain biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)propanoic acid typically involves the reaction of benzylamine with a suitable precursor such as 2-bromopropanoic acid. The reaction is carried out under basic conditions, often using a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C6H5CH2NH2+BrCH2CH2COOH→C6H5CH2NHCH2CH2COOH+HBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

化学反応の分析

Types of Reactions: 2-(Benzylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzylamino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens into the molecule.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of 2-(benzylamino)propanol.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

2-(Benzylamino)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

類似化合物との比較

2-(Benzylamino)-3-(benzyloxy)propanoic acid: This compound has an additional benzyloxy group, which can influence its reactivity and applications.

2-(Dibenzylamino)propanoic acid: Contains two benzyl groups attached to the amino nitrogen, affecting its steric and electronic properties.

Uniqueness: 2-(Benzylamino)propanoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural simplicity compared to more complex derivatives makes it a versatile intermediate in organic synthesis.

生物活性

2-(Benzylamino)propanoic acid, also known as (2R)-2-(benzylamino)propanoic acid, is an α-amino acid with significant biological activity attributed to its unique chemical structure. This compound, characterized by a propanoic acid backbone and a benzylamino substituent, has garnered attention for its potential applications in drug delivery, cancer therapy, and as a biochemical probe.

- Chemical Formula : C₉H₁₁N₁O₂

- Molecular Weight : 165.19 g/mol

- Structure : The compound features a propanoic acid group and a benzylamino group, which allows it to mimic natural amino acids and participate in various biochemical pathways.

The biological activity of this compound is primarily mediated through its interactions with biological molecules. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This structural similarity to natural amino acids enables it to participate in multiple biochemical pathways, making it a valuable compound in scientific research.

Biological Activities

- Anticancer Properties : Research indicates that this compound exhibits antiproliferative effects on cancer cell lines. In particular, studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

- Nanotechnology Applications : The compound has been explored for its ability to form nanostructures such as micelles and vesicles. These nanostructures can encapsulate therapeutic agents and facilitate targeted drug delivery due to their biocompatibility and controlled release capabilities.

- Proteomics Research : In proteomics, this compound is used to study protein interactions and functions, helping to elucidate the roles of various proteins in biological systems.

Antiproliferative Activity

A study investigated the effects of this compound on HeLa cells, revealing an IC50 value of approximately 11 μM, indicating significant antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) . The mechanism involved nuclear disintegration and chromatin condensation in treated cells.

Drug Delivery Systems

Research into the self-assembly properties of this compound has shown that it can form stable nanocarriers for drug delivery applications. These nanostructures demonstrated enhanced encapsulation efficiency for various therapeutic agents, paving the way for more effective treatment strategies in oncology.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| L-Phenylalanine | Aromatic side chain | Essential amino acid; precursor to neurotransmitters |

| L-Tyrosine | Hydroxylated aromatic side chain | Precursor to dopamine and thyroid hormones |

| L-Leucine | Branched-chain structure | Important for muscle protein synthesis |

| L-Valine | Branched-chain structure | Essential amino acid; involved in energy production |

The unique benzylamino substitution in this compound may confer distinct biological activities compared to other amino acids, allowing for novel therapeutic applications.

特性

IUPAC Name |

2-(benzylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIHXKPTGKETCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。